molecular formula C14H13N3O6 B2381852 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione CAS No. 331726-35-3

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B2381852
CAS No.: 331726-35-3
M. Wt: 319.273
InChI Key: PKSLOHMKDSSQHQ-HWKANZROSA-N
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Description

6-[(E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a synthetic pyrimidine derivative designed for research applications. This compound features a uracil core (pyrimidine-2,4-dione) functionalized with a 5-nitro group and an (E)-styled ethenyl bridge connected to a 3,4-dimethoxyphenyl ring. The conjugated system formed by this structure suggests potential for interaction with biological targets, while the nitro group can be critical for probing electron transfer processes or serving as a synthetic handle for further chemical modification. Pyrimidine derivatives are of significant interest in medicinal chemistry and chemical biology due to their presence in nucleic acids and many pharmacologically active molecules . Researchers can explore this compound as a novel scaffold in areas such as enzyme inhibition, photophysical studies, and as a precursor for the synthesis of more complex heterocyclic systems. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

331726-35-3

Molecular Formula

C14H13N3O6

Molecular Weight

319.273

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H13N3O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9-12(17(20)21)13(18)16-14(19)15-9/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+

InChI Key

PKSLOHMKDSSQHQ-HWKANZROSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and nitration steps, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₅N₃O₆
  • CAS Number : 956437-05-1

Its structure includes a pyrimidine ring substituted with a nitro group and a dimethoxyphenyl group, which contributes to its biological activity.

Anticancer Properties

Research indicates that compounds similar to 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that it can induce apoptosis in various cancer cell lines.
  • Case Study : A study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of human cancers, suggesting potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Research Findings : In vitro studies revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Recent investigations have suggested that this compound possesses anti-inflammatory properties:

  • Mechanism : It may act by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Clinical Relevance : This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Vascular Endothelial Growth Factor Receptor Inhibition

The compound has been studied for its ability to inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial in angiogenesis:

  • Implications for Cancer Therapy : By blocking VEGFR, the compound can potentially starve tumors of their blood supply, making it a candidate for combination therapies in oncology .

Structure-Activity Relationship Studies

The unique structure of this compound allows for extensive structure-activity relationship (SAR) studies:

  • Optimization : Researchers are investigating modifications to enhance potency and selectivity against specific targets.
  • Case Example : Variants of the compound have been synthesized and tested, leading to the discovery of more potent analogs with improved pharmacological profiles .

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
VEGFR InhibitionPotential to inhibit angiogenesis
Structure OptimizationLeads to discovery of more potent analogs

Mechanism of Action

The mechanism of action of 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its combination of a nitro group and a styryl group on a pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is a compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C₁₄H₁₅N₃O₆
  • CAS Number: 956437-05-1

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The nitro group in the structure is particularly significant as it can enhance the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance:

  • A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (breast cancer)10.5Apoptosis induction
Compound BHeLa (cervical cancer)8.3Cell cycle arrest

2. Anti-inflammatory Activity

The compound's structural characteristics suggest potential anti-inflammatory effects. A related study indicated that pyrimidine derivatives could inhibit COX-2 activity effectively:

  • IC50 values for related compounds were reported around 0.04 µmol, indicating strong anti-inflammatory properties comparable to established drugs like celecoxib .

3. Antioxidant Activity

Research has shown that certain derivatives exhibit significant antioxidant activity. The antioxidant capacity is essential for mitigating oxidative stress-related diseases:

  • In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that these compounds could scavenge free radicals effectively.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrimidine derivatives, including this compound. The study highlighted:

  • Synthesis Method: One-pot multi-component reactions were utilized.
  • Biological Evaluation: The synthesized compounds were tested for their ability to inhibit tumor growth in animal models.

The results suggested a significant reduction in tumor size compared to control groups, supporting the anticancer potential of these derivatives .

Q & A

Q. What synthetic methodologies are reported for 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione?

The compound can be synthesized via condensation reactions involving precursors such as (E)-6-(3,4-dimethoxyphenyl)hex-5-ene-2,4-dione. A representative method includes refluxing the precursor with hydroxylamine hydrochloride and pyridine in ethanol, followed by solvent evaporation and purification. Reaction progress is monitored via TLC, and the crude product is isolated by precipitation in ice-cold water .

Q. How is the structural identity of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

  • 1D/2D NMR : Assigns proton (¹H) and carbon (¹³C) signals, with DEPT, HMBC, and COSY correlations resolving connectivity.
  • HREIMS : Determines molecular formula and mass (e.g., C₁₆H₁₅N₃O₆ for the target compound).
  • X-ray crystallography (if applicable): Validates stereochemistry and spatial arrangement .

Q. What in vitro assays are used to evaluate its cytotoxicity and selectivity?

  • Cell viability assays : Dose-response curves (e.g., MTT or SRB) quantify IC₅₀ values in cancer (e.g., Hep-G2) vs. normal (e.g., CC-1) cell lines.
  • Apoptosis detection : AO/EB staining distinguishes live, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity .
  • Selectivity Index (SI) : Calculated as SI=IC50, normalIC50, cancer\text{SI} = \frac{\text{IC}_{50,\ \text{normal}}}{\text{IC}_{50,\ \text{cancer}}}, with SI > 3 indicating therapeutic potential .

Advanced Research Questions

Q. How do structural modifications influence biological activity and pharmacokinetics?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro at C5) enhance electrophilicity, potentially increasing DNA damage. Methoxy groups (C3, C4) improve solubility but may reduce membrane permeability .
  • PEGylation : Derivatizing hydroxyl groups with polyethylene glycol (PEG) esters improves bioavailability and reduces toxicity, as seen in structurally related compounds .

Q. What mechanisms underlie its apoptotic effects in cancer cells?

  • Morphological changes : Nuclear fragmentation and cell shrinkage observed via light microscopy (e.g., Hep-G2 cells treated at 20–100 µg/mL) .
  • Biochemical pathways : Caspase-3/7 activation and mitochondrial membrane depolarization (assayed via fluorogenic substrates or JC-1 dye) confirm intrinsic apoptosis .

Q. How can in silico models predict its drug-likeness and target interactions?

  • SwissADME : Evaluates physicochemical properties (lipophilicity, polarity) and predicts CYP450 inhibition (e.g., CYP2C9 inhibition reduces hepatic metabolism).
  • Molecular docking : Simulates binding to targets like topoisomerase II or tubulin, with scoring functions (e.g., Glide XP) prioritizing high-affinity poses .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

  • Standardization : Use common cell lines (e.g., Hep-G2, MCF-7) and protocols (e.g., 24–72 hr exposure, serum-free conditions).
  • Data normalization : Report IC₅₀ values relative to positive controls (e.g., doxorubicin) and account for batch-to-batch compound variability via HPLC purity checks .

Q. What strategies optimize selectivity between cancer and normal cells?

  • Prodrug design : Introduce tumor-specific activation motifs (e.g., hypoxia-sensitive nitro groups).
  • Combination therapy : Pair with P-glycoprotein inhibitors (e.g., verapamil) to circumvent multidrug resistance in cancer cells .

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